

# Enrupatinib: A Technical Guide to its Early Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Enrupatinib** (EI-1071) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This technical guide provides an in-depth overview of the early discovery and chemical synthesis of **Enrupatinib**, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its initial development. The information is intended for researchers, scientists, and professionals in the field of drug development.

### Introduction

**Enrupatinib** has emerged as a promising therapeutic candidate for a range of diseases, primarily focusing on neurodegenerative conditions such as Alzheimer's disease, as well as indications in oncology and fibrotic diseases.[1][2][3] Its mechanism of action centers on the inhibition of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and microglia.[4][5] By modulating the activity of these immune cells, **Enrupatinib** aims to reduce neuroinflammation and modulate the tumor microenvironment.[4][6]

Initially developed by 4B Technologies (Beijing) Co., Limited, **Enrupatinib** is now under the development of Elixiron Immunotherapeutics.[7] It has successfully completed a Phase 1



clinical trial (NCT04238364) and is progressing into Phase 2 studies for Alzheimer's disease.[4]

**Physicochemical Properties** 

| Property          | -<br>Value                                                                                                | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 6-[[3-methoxy-4-[(6-methylpyridin-3-yl)methoxy]phenyl]amino]-3-(morpholin-4-yl)quinoxaline-5-carbonitrile | PubChem   |
| Molecular Formula | C27H26N6O3                                                                                                | PubChem   |
| Molecular Weight  | 482.5 g/mol                                                                                               | PubChem   |
| CAS Number        | 2222689-47-4                                                                                              | [3]       |

# **Mechanism of Action and Signaling Pathway**

**Enrupatinib** is a potent inhibitor of CSF-1R, exhibiting high selectivity over other related kinases. The binding of CSF-1 or IL-34 to CSF-1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are critical for the function of microglia and macrophages. **Enrupatinib** competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, thereby blocking its activation and subsequent signaling.



Click to download full resolution via product page

Caption: CSF-1R signaling pathway and the inhibitory action of **Enrupatinib**.



# **Chemical Synthesis**

The chemical synthesis of **Enrupatinib** is detailed in patent WO2018071348A1. A plausible synthetic route involves a multi-step process culminating in the formation of the final quinoxaline derivative. A key step is the coupling of a substituted aniline with a functionalized quinoxaline core.

A detailed, step-by-step synthetic protocol is proprietary and protected by the aforementioned patent. Researchers are advised to consult the patent for the explicit reaction conditions and procedures.

# Preclinical Data In Vitro Activity and Selectivity

**Enrupatinib** has demonstrated potent and selective inhibition of CSF-1R in biochemical assays.

| Parameter               | Value      |
|-------------------------|------------|
| CSF-1R IC50             | 3 nM       |
| Selectivity over c-Kit  | >100-fold  |
| Selectivity over FLT3   | >450-fold  |
| Selectivity over PDGFRα | >220-fold  |
| Selectivity over PDGFRβ | >6000-fold |

# In Vitro ADME Profile

Preclinical studies have indicated a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for **Enrupatinib**.



| Parameter                   | Result                               |
|-----------------------------|--------------------------------------|
| Caco-2 Permeability (A → B) | High                                 |
| Hepatocyte Stability        | Moderate to High                     |
| Plasma Protein Binding      | Moderate                             |
| CYP Inhibition              | Low potential for major CYP isoforms |

# Key Experimental Protocols CSF-1R Kinase Assay (Biochemical)

This protocol outlines a general method for determining the in vitro potency of a test compound against CSF-1R.

Objective: To measure the half-maximal inhibitory concentration (IC50) of **Enrupatinib** against CSF-1R.

#### Materials:

- Recombinant human CSF-1R kinase domain
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (Enrupatinib)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

#### Procedure:

• Prepare serial dilutions of **Enrupatinib** in DMSO.







- Add a small volume of the diluted compound to the wells of a 384-well plate.
- Prepare a kinase/substrate solution in kinase buffer and add to the wells.
- Initiate the kinase reaction by adding ATP to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.





Click to download full resolution via product page

Caption: General workflow for a biochemical CSF-1R kinase assay.



#### 5xFAD Mouse Model of Alzheimer's Disease

**Enrupatinib** has been evaluated in the 5xFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology.[4]

Objective: To assess the in vivo efficacy of **Enrupatinib** in reducing neuroinflammation and improving cognitive function.

#### Experimental Design:

- Animals: 5xFAD transgenic mice and wild-type littermates.
- Treatment: Oral administration of **Enrupatinib** or vehicle control.
- Duration: Chronic dosing for a specified period (e.g., several weeks or months).
- Assessments:
  - Behavioral tests (e.g., Novel Object Recognition, Y-maze) to evaluate cognitive function.
  - Immunohistochemical analysis of brain tissue for markers of microglia activation (e.g., Iba1) and amyloid plaques.
  - Biochemical analysis of brain homogenates for levels of inflammatory cytokines.
  - RNA sequencing or qPCR to analyze gene expression changes related to neuroinflammation.

#### Novel Object Recognition (NOR) Test Protocol:

- Habituation: Individually habituate mice to the empty testing arena for a set period over 1-2 days.
- Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for a defined time (e.g., 10 minutes).
- Retention (Test) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the arena again.



 Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

#### Y-Maze Test Protocol:

- Place the mouse in the center of a Y-shaped maze with three identical arms.
- Allow the mouse to freely explore the maze for a set duration (e.g., 8 minutes).
- Record the sequence of arm entries.
- Data Analysis: Calculate the percentage of spontaneous alternations (entry into three different arms consecutively). A higher percentage of alternations suggests better spatial working memory.

## Conclusion

The early discovery and development of **Enrupatinib** highlight a targeted approach to modulating neuroinflammation and other pathological processes through the selective inhibition of CSF-1R. Its promising preclinical data, including potent in vitro activity, favorable ADME properties, and efficacy in a relevant animal model of Alzheimer's disease, have provided a strong rationale for its ongoing clinical investigation. The synthetic route, while complex, appears amenable to large-scale production. Further clinical studies will be crucial in determining the therapeutic potential of **Enrupatinib** in its target indications.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and use of this compound should only be performed by qualified professionals in a research setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Pre-Clinical Eurofins ADME BIOANALYSES [eurofins.com]
- 2. Pharmacological intervention in a transgenic mouse model improves Alzheimer'sassociated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EI-1071 (Enrupatinib) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Enrupatinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Enrupatinib: A Technical Guide to its Early Discovery and Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578944#early-discovery-and-chemical-synthesis-of-enrupatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com